3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID
Description
3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy, anilino, and oxoethoxy groups attached to a benzoic acid core
Properties
IUPAC Name |
3-[(2Z)-2-[[3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]methylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-31-20-9-4-3-8-19(20)26-23(28)15-33-21-11-10-16(12-22(21)32-2)14-25-27-18-7-5-6-17(13-18)24(29)30/h3-14,27H,15H2,1-2H3,(H,26,28)(H,29,30)/b25-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMITYYOBFCVRL-QFEZKATASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=CC(=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=N\NC3=CC=CC(=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the methoxy and anilino groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the oxoethoxy linkage: This step involves the reaction of an appropriate ester or acid chloride with the anilino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazone linkage can produce hydrazine derivatives.
Scientific Research Applications
3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and anilino groups can participate in hydrogen bonding and hydrophobic interactions, while the hydrazone linkage may facilitate covalent binding to target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-((Z)-1-{3-ETHOXY-4-[2-(2-ETHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID
- 3-[2-((Z)-1-{3-METHOXY-4-[2-(2-ETHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID
Uniqueness
The uniqueness of 3-[2-((Z)-1-{3-METHOXY-4-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}METHYLIDENE)HYDRAZINO]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and anilino groups, along with the hydrazone linkage, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
